molecular formula C15H10Cl4O3 B14745684 Carbonic acid, bis(2,4-dichlorobenzyl) ester CAS No. 5323-67-1

Carbonic acid, bis(2,4-dichlorobenzyl) ester

Cat. No.: B14745684
CAS No.: 5323-67-1
M. Wt: 380.0 g/mol
InChI Key: DVPZGNOYLKDAQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, bis(2,4-dichlorobenzyl) ester typically involves the reaction of 2,4-dichlorobenzyl alcohol with phosgene (COCl2) or its derivatives under controlled conditions . The reaction can be represented as follows:

2C7H6Cl2OH+COCl2C15H10Cl4O3+2HCl2 \text{C}_7\text{H}_6\text{Cl}_2\text{OH} + \text{COCl}_2 \rightarrow \text{C}_15\text{H}_{10}\text{Cl}_4\text{O}_3 + 2 \text{HCl} 2C7​H6​Cl2​OH+COCl2​→C1​5H10​Cl4​O3​+2HCl

This reaction requires careful handling of phosgene due to its toxicity and reactivity. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to control the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of alternative carbonylating agents such as dimethyl carbonate or diphenyl carbonate to avoid the hazards associated with phosgene . These methods offer safer and more environmentally friendly routes to the desired product.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, bis(2,4-dichlorobenzyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield 2,4-dichlorobenzyl alcohol and carbonic acid.

    Transesterification: The compound can react with other alcohols to form different carbonate esters.

    Substitution: The chlorine atoms on the benzyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

    Transesterification: Catalyzed by acidic or basic catalysts such as sulfuric acid or sodium methoxide.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: 2,4-dichlorobenzyl alcohol and carbonic acid.

    Transesterification: Various carbonate esters depending on the alcohol used.

    Substitution: Substituted benzyl derivatives with different functional groups.

Scientific Research Applications

Carbonic acid, bis(2,4-dichlorobenzyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbonate esters and related compounds.

    Biology: Investigated for its potential antimicrobial properties due to the presence of dichlorobenzyl groups.

    Medicine: Explored for its potential use in drug delivery systems and as a prodrug for 2,4-dichlorobenzyl alcohol, which has antiseptic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbonic acid, bis(2,4-dichlorobenzyl) ester is primarily related to its ability to release 2,4-dichlorobenzyl alcohol upon hydrolysis . This alcohol can exert antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity. The carbonate ester linkage also allows for controlled release of the active compound in various applications.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl carbonate: A simple carbonate ester used as a solvent and methylating agent.

    Diphenyl carbonate: Used in the production of polycarbonates and as a phosgene substitute.

    Ethylene carbonate: A cyclic carbonate used in lithium-ion batteries and as a solvent.

Uniqueness

Carbonic acid, bis(2,4-dichlorobenzyl) ester is unique due to the presence of dichlorobenzyl groups, which impart specific chemical and biological properties. Unlike simpler carbonate esters, this compound offers potential antimicrobial activity and can be used in specialized applications where controlled release of 2,4-dichlorobenzyl alcohol is desired.

Properties

CAS No.

5323-67-1

Molecular Formula

C15H10Cl4O3

Molecular Weight

380.0 g/mol

IUPAC Name

bis[(2,4-dichlorophenyl)methyl] carbonate

InChI

InChI=1S/C15H10Cl4O3/c16-11-3-1-9(13(18)5-11)7-21-15(20)22-8-10-2-4-12(17)6-14(10)19/h1-6H,7-8H2

InChI Key

DVPZGNOYLKDAQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(=O)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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